molecular formula C19H19N3O2 B1191706 PFI-3

PFI-3

Cat. No. B1191706
M. Wt: 321.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PFI-3 is a potent and selective polybromo 1 and SMARCA4 inhibitor (Kd values are 48 and 89 nM respectively). this compound also inhibits SMARCA2. This compound displays 30-fold selectivity over other sub-family branches. This compound accelerates FRAP recovery in cells at a concentration of 1 μM.

Scientific Research Applications

  • Gene Therapy for Progressive Familial Intrahepatic Cholestasis (PFIC3)

    • PFIC3, caused by mutations in the ABCB4 gene, results in reduced biliary phosphatidylcholine, leading to severe liver complications. Gene therapy using an AAV vector expressing human ABCB4 significantly decreased PFIC3 disease biomarkers in a mouse model, offering potential therapy options for PFIC3 patients (Weber et al., 2019).
  • Synthetic mRNA Therapy in PFIC3

    • Synthetic mRNA therapy, targeting liver-specific hABCB4 mRNA, resulted in the expression of functional hABCB4 protein and restored phospholipid transport. This treatment effectively rescued the severe disease phenotype in a PFIC3 mouse model, suggesting a promising treatment option for PFIC3 patients (Wei et al., 2020).
  • Reversal of Advanced Fibrosis in PFIC3

    • A study showed that long-term treatment with ursodeoxycholic acid (UDCA) in a PFIC3 patient with residual expression of MDR3 led to the disappearance of fibrosis and cirrhosis. This suggests the potential of UDCA therapy in reversing fibrosis associated with MDR3 deficiency (Frider et al., 2015).
  • Hepatocyte Transplantation in PFIC3

    • Hepatocyte transplantation partially repopulated the liver and restored phospholipid secretion in a PFIC3 mouse model, reducing liver pathology. This therapy could be potentially applicable to patients with PFIC3 (de Vree et al., 2000).
  • Evaluation of Novel Mutations in ABCB4 Gene

    • A novel homozygous missense mutation in the ABCB4 gene was found to cause PFIC3, expanding the mutational spectrum of the ABCB4 gene and contributing to the understanding of the molecular basis of PFIC3. Genetic screening is crucial for the diagnosis of rare heterogeneous disorders like PFIC3 (Saleem et al., 2020).
  • Role of Long Non-coding RNA in Pulmonary Fibrosis

    • The study revealed the importance of the long non-coding RNA PFI in mitigating pulmonary fibrosis through the regulation of the expression and activity of splicing regulator SRSF1, suggesting potential targets for the treatment of lung fibrosis (Sun et al., 2021).

properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.37

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.